5-Isopropyl-2-methylthiazole-4-carboxylic acid

Vue d'ensemble

Description

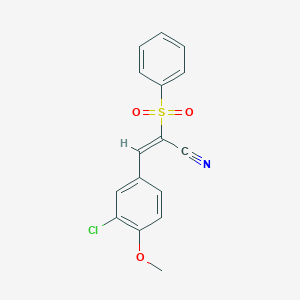

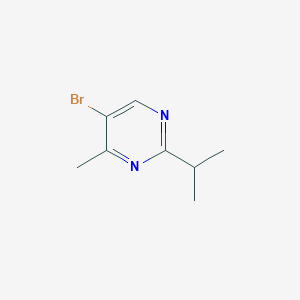

5-Isopropyl-2-methylthiazole-4-carboxylic acid is an organic compound with the molecular formula C8H11NO2S and a molecular weight of 185.24 . It is used in research and has potential applications in various fields .

Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring, which is a type of heterocyclic aromatic compound. This ring is substituted with an isopropyl group, a methyl group, and a carboxylic acid group .Applications De Recherche Scientifique

Synthesis and Chemical Properties Derivatives of thiazole and related compounds have been extensively studied for their chemical properties and synthesis applications. For instance, the synthesis of 4-methylthiazole derivatives has been explored for creating compounds with potential corrosion inhibition properties on mild steel in acidic media, demonstrating significant inhibition efficiencies (Lagrenée et al., 2002). Similarly, the preparation of isoxazole and oxazole derivatives from thiazole precursors has been achieved through controlled isomerization processes, showcasing their versatility in synthetic organic chemistry (Serebryannikova et al., 2019).

Biological Activity and Pharmacological Applications Thiazole derivatives have been synthesized and evaluated for a broad spectrum of biological activities. Notably, new derivatives containing isoxazole and isothiazole moieties have been explored for their synergistic effects with antitumor drugs, indicating potential applications in cancer chemotherapy (Kletskov et al., 2018). Additionally, the design and synthesis of triazole-amine derivatives, closely related to thiazole chemistry, have been pursued, revealing antimicrobial activities and providing insights into molecular-level medication effects (Kadam, 2023).

Material Science and Corrosion Inhibition The application of thiazole derivatives in material science, particularly in corrosion inhibition, has been extensively researched. Compounds such as 4-methylthiazole-5-carboxylic acid derivatives have shown exceptional corrosion inhibition efficiencies for mild steel in hydrochloric acid solutions, demonstrating their importance in industrial applications (Hassan et al., 2007).

Propriétés

IUPAC Name |

2-methyl-5-propan-2-yl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-4(2)7-6(8(10)11)9-5(3)12-7/h4H,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPHVIIYUJWTMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-iodo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2885599.png)

![Tert-butyl N-[(3S,4R)-3-amino-1,1-dioxothian-4-yl]carbamate](/img/structure/B2885600.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2885605.png)

![4-fluoro-N'-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]benzohydrazide](/img/structure/B2885608.png)

![2-benzyl-N-[3-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2885610.png)

![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(2,6-dimethylmorpholino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2885612.png)

![1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide](/img/structure/B2885616.png)

![6-(4-Chlorophenyl)-2-[(4-chlorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)